
(2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate: is an organic compound characterized by its conjugated diene system and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diene system, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Epoxides: from oxidation.
Alcohols: from reduction.
Nitro derivatives: from nitration.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of polymers and other materials.
Biology:
- Potential applications in the development of bioactive compounds due to its unique structure.
Medicine:
- Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate involves its interaction with various molecular targets depending on the specific application. In chemical reactions, the conjugated diene system can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. The aromatic ring can engage in electrophilic aromatic substitution reactions.
Comparación Con Compuestos Similares
- (2E,4E)-Ethyl 5-(phenyl-sulfon-yl)penta-2,4-dienoate
- (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitrile
Uniqueness:
- The presence of the 3-ethylphenyl group distinguishes (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate from other similar compounds, potentially imparting unique chemical and physical properties.
- Its specific ester functional group and conjugated diene system make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
methyl (2E,4E)-5-(3-ethylphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H16O2/c1-3-12-8-6-9-13(11-12)7-4-5-10-14(15)16-2/h4-11H,3H2,1-2H3/b7-4+,10-5+ |
Clave InChI |
PQPFYOJJZVPEMR-HOZCHFDZSA-N |
SMILES isomérico |
CCC1=CC(=CC=C1)/C=C/C=C/C(=O)OC |
SMILES canónico |
CCC1=CC(=CC=C1)C=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


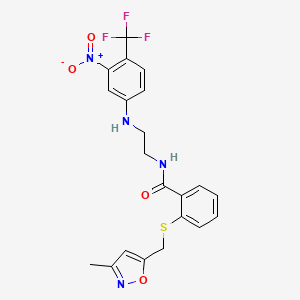

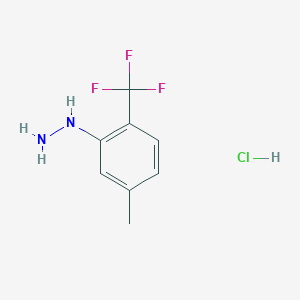
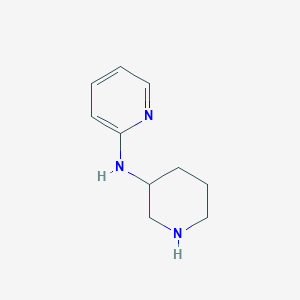

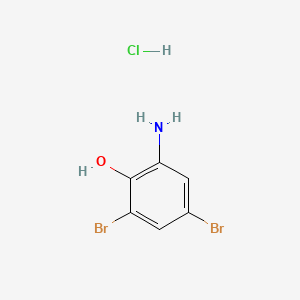
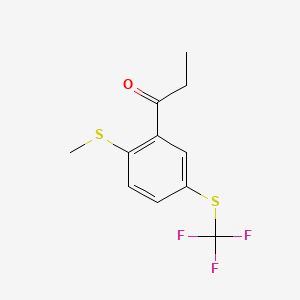




![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)


